5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one
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Overview
Description
5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethoxyindole with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indole ring can interact with various receptors and enzymes, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one: Shares a similar structure but differs in the presence of a dihydroindole ring.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Uniqueness
5-Ethoxy-3-(hydroxyimino)-1-methylindolin-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-7-4-5-9-8(6-7)10(12-15)11(14)13(9)2/h4-6,14H,3H2,1-2H3 |
InChI Key |
YVVNIXSVTOQBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2N=O)O)C |
Origin of Product |
United States |
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